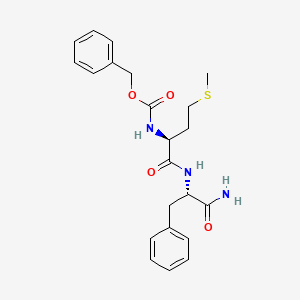

Carbobenzyloxy-L-alanyl-L-methioninamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Carbobenzyloxy-L-alanyl-L-methioninamide beinhaltet typischerweise die Schutzgruppenchemie von Aminosäuren, gefolgt von Peptidkopplungsreaktionen. Der Prozess beginnt mit der Schützung der Aminogruppe von L-Alanin unter Verwendung einer Carbobenzyloxy (Cbz) -Gruppe. Anschließend wird das geschützte L-Alanin mit L-Methioninamide unter Verwendung eines Kupplungsreagenzes wie Dicyclohexylcarbodiimid (DCC) in Gegenwart einer Base wie N-Methylmorpholin (NMM) gekoppelt. Die Reaktion wird normalerweise in einem organischen Lösungsmittel wie Dichlormethan (DCM) bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Im Allgemeinen würde der Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren, eine ordnungsgemäße Handhabung und Reinigung von Zwischenprodukten zu gewährleisten, um hohe Ausbeuten und Reinheit zu erzielen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Schwefelatom im Methioninrest kann zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Cbz-Schutzgruppe kann durch Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator entfernt werden.

Substitution: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Aminosäuren zu ergeben.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder m-Chlorperbenzoesäure (m-CPBA) können als Oxidationsmittel verwendet werden.

Reduktion: Wasserstoffgas (H2) in Gegenwart von Pd/C.

Substitution: Salzsäure (HCl) oder Natriumhydroxid (NaOH) zur Hydrolyse.

Wichtigste gebildete Produkte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: L-Alanyl-L-methioninamide.

Substitution: L-Alanin und L-Methioninamide.

Analyse Chemischer Reaktionen

Types of Reactions

Carbobenzyloxy-L-alanyl-L-methioninamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.

Reduction: The Cbz protecting group can be removed by hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas (H2) in the presence of Pd/C.

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: L-alanyl-L-methioninamide.

Substitution: L-alanine and L-methioninamide.

Wissenschaftliche Forschungsanwendungen

Carbobenzyloxy-L-alanyl-L-methioninamide hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der Peptidsynthese und als Modellverbindung zur Untersuchung der Bildung und Spaltung von Peptidbindungen verwendet.

Biologie: Wird zur Untersuchung von Enzym-Substrat-Interaktionen und Proteinfaltung eingesetzt.

Medizin: Wird wegen seines potenziellen Einsatzes in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Peptid-basierten Therapeutika.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann als Substrat oder Inhibitor wirken und die Aktivität dieser Zielstrukturen modulieren. Die beteiligten Pfade können je nach spezifischer Anwendung die Bildung oder Spaltung von Peptidbindungen umfassen .

Wirkmechanismus

The mechanism of action of Carbobenzyloxy-L-alanyl-L-methioninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include peptide bond formation or cleavage, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carbobenzyloxy-L-methioninamide: Ähnliche Struktur, aber ohne den L-Alaninrest.

Carbobenzyloxyglycylglycyl-L-methioninamide: Enthält zusätzliche Glycinreste.

Carbobenzyloxysarcosyl-L-methioninamide: Enthält einen Sarcosinrest anstelle von L-Alanin.

Einzigartigkeit

Carbobenzyloxy-L-alanyl-L-methioninamide ist aufgrund seiner spezifischen Kombination von L-Alanin und L-Methioninamidresten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es in verschiedenen Forschungsanwendungen wertvoll, insbesondere in der Peptidsynthese und Enzymstudien .

Eigenschaften

Molekularformel |

C16H23N3O4S |

|---|---|

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C16H23N3O4S/c1-11(15(21)19-13(14(17)20)8-9-24-2)18-16(22)23-10-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21)/t11-,13-/m0/s1 |

InChI-Schlüssel |

BHPTZUNULWSAIE-AAEUAGOBSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Kanonische SMILES |

CC(C(=O)NC(CCSC)C(=O)N)NC(=O)OCC1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11952226.png)

![2-[(2,6-Dichloro-4-{[3,5-dichloro-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11952234.png)

![12-Azatricyclo[4.4.3.01,6]tridec-3-ene-11,13-dione](/img/structure/B11952256.png)

![Ethyl 2-amino-6-[2-(4-methoxyphenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11952275.png)